

# Technical Guide: Physicochemical Profiling of 4-Fluoro-4'-nitrochalcone

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## Compound of Interest

Compound Name: 4-Fluoro-4'-nitrochalcone

CAS No.: 102692-39-7

Cat. No.: B3399005

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## Executive Technical Summary

**4-Fluoro-4'-nitrochalcone** (CAS: 2805-53-0) is a diarylpropenone derivative characterized by a distinct "push-pull" electronic architecture. Structurally, it bridges a fluorinated benzene ring (donor/inductive withdrawer) and a nitro-substituted acetophenone moiety (strong acceptor) via an

-unsaturated carbonyl system.

This compound represents a privileged scaffold in medicinal chemistry due to the bioisosteric replacement of hydrogen with fluorine, which enhances metabolic stability and lipophilicity.<sup>[1]</sup> While the individual molecule exhibits high hyperpolarizability (

) suitable for non-linear optical (NLO) applications, its bulk utility is constrained by its crystallization in the centrosymmetric P21/c space group, which effectively cancels second-order harmonic generation (SHG) in the pure solid state.

This guide details the synthesis, crystallographic data, spectroscopic signatures, and biopharmaceutical implications of **4-Fluoro-4'-nitrochalcone**.

# Molecular Architecture & Synthesis

## Structural Nomenclature

- IUPAC Name: (2E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one[2]
- Molecular Formula: C<sub>15</sub>H<sub>10</sub>FNO<sub>3</sub>[3][4][5]
- Molecular Weight: 271.24 g/mol [2][3][4][5]
- SMILES: O=Cc1ccc(C(=O)/C=C/c2ccc(F)cc2)cc1

## Synthesis Protocol: Claisen-Schmidt Condensation

The most efficient synthetic route utilizes a base-catalyzed aldol condensation followed by dehydration. The reaction is stereoselective, predominantly yielding the thermodynamically stable (E)-isomer.

### Reaction Mechanism

- Enolate Formation: Base removes an  $\alpha$ -proton from 4-nitroacetophenone.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.
- Dehydration: Elimination of water yields the conjugated enone system.

### Detailed Protocol:

- Reagents: 4-Nitroacetophenone (10 mmol), 4-Fluorobenzaldehyde (10 mmol).
- Solvent: Ethanol or Methanol (20 mL).
- Catalyst: 10% NaOH or KOH (aqueous solution).
- Procedure:
  - Dissolve ketone and aldehyde in solvent.[1][3]

- Add base dropwise at 0–5°C to minimize side reactions (Cannizzaro).
- Stir at room temperature for 6–12 hours.
- Observation: Formation of a yellow precipitate indicates product formation.
- Purification: Filter the precipitate, wash with cold water (to remove base) and cold ethanol. Recrystallize from hot ethanol or acetone.

## Crystallographic Properties

Unlike many chalcones that crystallize in non-centrosymmetric groups (enabling SHG), **4-Fluoro-4'-nitrochalcone** crystallizes in a centrosymmetric lattice.



### FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Expert Insight: The planar conformation of the molecule facilitates tight

-stacking. However, the antiparallel arrangement in the unit cell (inversion center) cancels the macroscopic dipole moment, rendering the pure crystal NLO-inactive despite the molecule's high microscopic hyperpolarizability.

## Spectroscopic Characterization

Identification of **4-Fluoro-4'-nitrochalcone** relies on detecting the conjugated system and the specific substituents (Nitro, Fluoro).

## Infrared Spectroscopy (FT-IR)

- C=O Stretch: 1650–1665 cm

(Lower than typical ketones due to conjugation).

- C=C (Alkenyl): 1590–1610 cm

.

- NO

Stretches:

- Asymmetric: ~1520 cm

- Symmetric: ~1340 cm

- C–F Stretch: 1150–1250 cm

(Strong band).

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: DMSO-

or CDCl<sub>3</sub>

.

- -Unsaturated Protons: Two doublets with a large coupling constant (

Hz), confirming the trans (E) geometry.

- (near carbonyl):

7.6–7.8 ppm.

- (near aryl ring):

7.8–8.0 ppm.

- Aromatic Protons:

- Protons ortho to NO are highly deshielded (~8.3 ppm).
- Protons on the fluoro-ring show H-F coupling (multiplets).

## UV-Visible Spectroscopy

- : ~300–320 nm (Band I, cinnamoyl system) and ~250 nm (Band II, benzoyl system).
- Solvatochromism: The absorption maximum exhibits a bathochromic (red) shift in polar aprotic solvents (e.g., DMSO) due to stabilization of the intramolecular charge transfer (ICT) excited state.

## Physicochemical & Biopharmaceutical Properties[7] [8]

### Thermal Stability

- Melting Point: 203–206 °C.[5]
- Stability: High thermal stability due to extensive conjugation and crystalline packing. Stable under ambient conditions; light sensitive (photoisomerization possible in solution).

### Lipophilicity and Solubility

- LogP (Predicted): 3.2 – 3.6.
- Solubility Profile:
  - Insoluble: Water, Hexane.
  - Soluble: DMSO, DMF, Acetone, Ethyl Acetate, Chloroform.
  - Sparingly Soluble: Ethanol, Methanol (requires heating).

## Biological Implications

The **4-Fluoro-4'-nitrochalcone** scaffold is a potent pharmacophore.[5]

- Cytotoxicity: The -unsaturated ketone acts as a Michael acceptor, capable of alkylating cysteine residues in proteins (e.g., tubulin, thioredoxin reductase).
- Fluorine Effect: The para-fluoro substitution blocks metabolic oxidation at the C4 position, potentially increasing the half-life compared to the non-fluorinated analog.
- Mechanism: Studies on similar fluorinated chalcones suggest mechanism of action involving G2/M phase cell cycle arrest and induction of apoptosis via mitochondrial pathways.[7]

## Visualizations & Workflows

### Synthesis Pathway Diagram

The following diagram illustrates the Claisen-Schmidt condensation workflow.



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Caption: Step-wise synthesis of **4-Fluoro-4'-nitrochalcone** via Claisen-Schmidt condensation.

## Electronic "Push-Pull" Mechanism

This diagram visualizes the intramolecular charge transfer (ICT) responsible for the molecule's reactivity and optical properties.



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Caption: Intramolecular Charge Transfer (ICT) vector from the Fluorine donor region to the Nitro acceptor.

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